3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide , as defined by PubChem’s LexiChem nomenclature system. This name reflects the compound’s core structure: a benzamide group substituted with two chlorine atoms at positions 3 and 4, linked via a methylene bridge to a 2,4-diaminoquinazoline moiety at position 6.

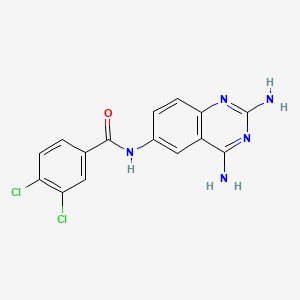

The structural representation (Figure 1) highlights three key components:

- A 3,4-dichlorobenzamide group, where the benzene ring is substituted with chlorine atoms at meta and para positions relative to the amide linkage.

- A methylene (-CH2-) bridge connecting the benzamide to the quinazoline ring.

- A 2,4-diaminoquinazoline system, a bicyclic aromatic structure with amino groups at positions 2 and 4.

The SMILES notation C1=CC2=C(C=C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N further clarifies the connectivity, confirming the methylene bridge between the benzamide and quinazoline groups.

Molecular Formula and Weight Analysis

The molecular formula is reported inconsistently across sources:

- C₁₆H₁₃Cl₂N₅O (molecular weight: 362.2 g/mol) per PubChem.

- C₁₅H₁₁Cl₂N₅O (molecular weight: 360.2 g/mol) per Parchem.

This discrepancy arises from structural interpretations of the quinazoline linkage. The C₁₆H₁₃Cl₂N₅O formula accounts for the methylene bridge, while C₁₅H₁₁Cl₂N₅O assumes direct bonding without the -CH2- group. Theoretical calculations based on atomic masses support both interpretations:

- For C₁₆H₁₃Cl₂N₅O:

$$ 16(12.01) + 13(1.01) + 2(35.45) + 5(14.01) + 16.00 = 362.2 \, \text{g/mol} $$. - For C₁₅H₁₁Cl₂N₅O:

$$ 15(12.01) + 11(1.01) + 2(35.45) + 5(14.01) + 16.00 = 360.2 \, \text{g/mol} $$.

These variations suggest potential differences in synthetic routes or database curation practices.

Isomeric Considerations and Tautomeric Forms

The compound exhibits two forms of structural isomerism:

- Tautomerism : The 2,4-diaminoquinazoline group can undergo prototropic tautomerism, shifting hydrogen atoms between the amino groups and ring nitrogens (Figure 2). This equilibrium impacts electronic properties and binding affinity.

- Conformational isomerism : Rotation around the methylene bridge’s C-N bond creates distinct conformers, though these are not isolable at room temperature.

No stereoisomers are reported, as the molecule lacks chiral centers. However, the quinazoline ring’s planar structure allows for π-π stacking interactions, influencing solid-state packing and solubility.

Figure 1: Structural Representation

Cl

|

Cl—C₆H₃—C(O)—NH—CH₂—C₆N₂(NH₂)₂

Figure 2: Tautomeric Forms of 2,4-Diaminoquinazoline

$$

\begin{aligned}

&\text{Amino form: } \quad \text{C}6\text{N}2(\text{NH}2)2 \

&\text{Imino form: } \quad \text{C}6\text{N}2(\text{NH})(\text{NH}_2)

\end{aligned}

$$

Properties

CAS No. |

55096-68-9 |

|---|---|

Molecular Formula |

C15H11Cl2N5O |

Molecular Weight |

348.2 g/mol |

IUPAC Name |

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide |

InChI |

InChI=1S/C15H11Cl2N5O/c16-10-3-1-7(5-11(10)17)14(23)20-8-2-4-12-9(6-8)13(18)22-15(19)21-12/h1-6H,(H,20,23)(H4,18,19,21,22) |

InChI Key |

GSZOCXHADICCBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

Formation of the target compound: The 3,4-dichlorobenzoyl chloride is then reacted with 2,4-diaminoquinazoline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Biological Research: Used in studies related to enzyme inhibition and protein interactions.

Materials Science:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Cyclohexylamine-Linked Benzamides

- AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide): Features a cyclohexylmethyl group with dimethylamino substitution. This compound, classified as a synthetic opioid, highlights how amine substituents influence receptor binding (e.g., µ-opioid receptor agonism) .

- U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide): Another opioid analogue with a methylated cyclohexylamine group, emphasizing the role of lipophilic substituents in crossing the blood-brain barrier .

Comparison: Unlike these psychoactive derivatives, the 2,4-diaminoquinazolin-6-yl group in the target compound likely shifts its mechanism toward enzyme inhibition (e.g., kinase targeting) rather than receptor agonism.

Thiazole- and Dioxane-Linked Benzamides

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Contains a thiazole ring linked to the benzamide. This compound exhibits anti-inflammatory and analgesic properties, underscoring the versatility of heterocyclic substituents in drug design .

Comparison: The quinazoline moiety in the target compound introduces hydrogen-bonding capabilities (via amino groups) that may enhance interactions with enzymatic targets compared to thiazole or dioxane substituents.

Quinazoline-Containing Analogues

Iodoquinazoline-Benzamide Hybrids

Compounds such as 4-{2-[1-Allyl-6-iodo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]acetamido}-N-alkylbenzamide (5a,b) feature iodo-substituted quinazolinones linked to benzamide. These derivatives demonstrate anticancer activity, likely through interference with DNA repair or topoisomerase inhibition .

Comparison: The presence of 2,4-diamino groups in the target compound may improve water solubility and DNA-binding affinity compared to iodo-substituted analogues.

Brominated Quinazolinone-Benzamide Derivatives

6,8-Dibromo-2-(3,4-dichlorophenyl)-3-(2-(3,4-dichlorobenzoylamino)-3,5-dibromobenzamido)quinazolin-4-one (8) incorporates multiple halogens and a quinazolinone core. Such halogenation patterns are associated with enhanced metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Considerations

A comparative analysis of key properties is summarized in Table 1.

Table 1. Comparative Data for 3,4-Dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide and Analogues

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Biological Activity |

|---|---|---|---|---|

| Target Compound | ~420 | 2,4-Diaminoquinazolin-6-yl | 2.1 | Potential kinase inhibition |

| AH-7921 | 341.3 | Cyclohexylmethyl-dimethylamino | 3.8 | Opioid receptor agonism |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 301.1 | Thiazol-2-yl | 2.9 | Anti-inflammatory |

| Iodoquinazoline-Benzamide (5a) | ~550 | 6-Iodoquinazolinone, allyl | 4.2 | Anticancer (DNA-targeted) |

Notes:

- The target compound’s lower LogP (2.1 vs. 3.8–4.2 in analogues) suggests improved solubility, critical for oral bioavailability.

- The 2,4-diamino groups may facilitate hydrogen bonding with enzymatic targets, a feature absent in halogen-dominated analogues.

Biological Activity

3,4-Dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide (CAS No. 55096-65-6) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique chemical structure, featuring a dichloro-substituted benzamide core linked to a diaminoquinazoline moiety, suggests that it may exhibit significant biological activity against various targets. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₃Cl₂N₅O

- Molecular Weight : 362.2 g/mol

- IUPAC Name : 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. This compound can bind to enzymes or receptors involved in critical cellular pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound possess notable antibacterial properties. For instance, studies have shown that related benzamide derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus . The compound's effectiveness against gram-positive bacteria suggests potential as a lead compound for developing new antibiotics.

Antiviral Activity

Recent investigations into the antiviral properties of quinazoline derivatives have highlighted their potential against various viruses. Compounds with similar structures have demonstrated efficacy against viruses like the varicella-zoster virus and cytomegalovirus . While specific data on the antiviral activity of this compound is limited, its structural analogs suggest promising antiviral potential.

Study on Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzamide derivatives, researchers found that certain compounds exhibited significantly lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to traditional antibiotics. The study emphasized the need for further optimization of these compounds for enhanced activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the quinazoline ring and substituents on the benzamide core can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups increased antibacterial potency. This information is crucial for guiding future synthetic efforts aimed at enhancing the therapeutic efficacy of this class of compounds.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.